An In-depth Technical Guide to N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine, a heterocyclic compound built upon the well-established saccharin scaffold. Directed at researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge on its chemical characteristics, plausible synthetic routes, and prospective biological applications, grounding all claims in authoritative scientific literature.
Introduction and Chemical Identity
N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine, identified by CAS Number 340018-25-9 , is a derivative of 1,2-benzisothiazol-3-one 1,1-dioxide, commonly known as saccharin.[1] The core structure is a bicyclic sulfonamide (a sultam) which has been a cornerstone in medicinal chemistry for decades.[2][3] This specific derivative is characterized by the substitution of the carbonyl oxygen at the C3 position with an ethylenediamine moiety. This modification significantly alters the molecule's polarity, hydrogen bonding potential, and steric profile, suggesting a departure from the parent molecule's primary role as an artificial sweetener towards new biological activities.
The 1,2-benzothiazole 1,1-dioxide core is a privileged scaffold, known to be present in a variety of pharmacologically active agents.[4][5] Derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anticancer, and anti-inflammatory agents.[3][6] The addition of the ethylenediamine linker introduces two primary amine groups, providing sites for further functionalization and potential coordination with biological targets such as metal ions in metalloenzymes or hydrogen bond acceptors in enzyme active sites.
Physicochemical Properties
A summary of the key chemical identifiers and computed properties for the parent amine and the core scaffold are presented below. Data for the specific title compound is limited, and the properties are largely inferred from its structural components.
| Property | Value | Source |
| IUPAC Name | N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine | - |
| CAS Number | 340018-25-9 | [1] |
| Molecular Formula | C₉H₁₁N₃O₂S | - |
| Molecular Weight | 225.27 g/mol | - |
| Parent Amine | 1,2-Benzisothiazol-3-amine 1,1-dioxide (CAS: 7668-28-2) | [7] |
| Parent Core | Saccharin (1,2-Benzisothiazol-3-one 1,1-dioxide) | [8] |
Synthesis and Characterization
While specific, peer-reviewed synthetic procedures for N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine are not extensively detailed in the public domain, two primary, chemically sound routes can be proposed based on established reactions with the saccharin scaffold.
Method 1: Direct Amination of Saccharin
This approach involves the direct condensation of saccharin with ethylenediamine. A similar reaction has been reported, providing a strong basis for this methodology.[9] The reaction likely proceeds via the formation of an intermediate imine at the C3 position, driven by the removal of water.
Caption: Workflow for the direct synthesis from saccharin.
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add saccharin (1.0 eq).
-
Reagents: Add a suitable solvent such as toluene (approx. 10 mL per mmol of saccharin), followed by ethylenediamine (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Reaction: Heat the mixture to reflux. Monitor the reaction by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final product.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Method 2: Nucleophilic Substitution of a Precursor
A more versatile and common approach in saccharin chemistry involves a two-step process. First, saccharin is converted to a reactive intermediate, 3-chloro-1,2-benzisothiazole 1,1-dioxide (also known as pseudo-saccharyl chloride). This intermediate then readily undergoes nucleophilic substitution with an amine.[5]
Caption: Two-step synthesis via a chlorinated intermediate.
Step 1: Synthesis of 3-chloro-1,2-benzisothiazole 1,1-dioxide
-
Setup: In a fume hood, combine saccharin (1.0 eq) and phosphorus pentachloride (PCl₅, 1.1 eq) in a round-bottom flask.
-
Reaction: Gently heat the mixture to ~120°C for 2-4 hours. The reaction mixture will become a liquid.
-
Isolation: Cool the mixture. Carefully add a non-polar solvent like hexane to precipitate the product and quench any remaining PCl₅. Filter the solid product and wash with cold hexane. Caution: This reaction is hazardous and should be performed with appropriate safety measures.
Step 2: Synthesis of the Target Compound
-
Setup: Dissolve the 3-chloro intermediate (1.0 eq) in a polar aprotic solvent such as acetonitrile or THF.
-
Reagents: In a separate flask, dissolve ethylenediamine (1.2 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in the same solvent.
-
Reaction: Add the amine solution dropwise to the solution of the chloro intermediate at room temperature. Stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, filter off any precipitated salts. Remove the solvent under reduced pressure. Purify the residue using the methods described in Method 1 (aqueous workup followed by chromatography or recrystallization).
Potential Biological Activity and Mechanism of Action
While no specific biological data for N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine (CAS 340018-25-9) has been published, the extensive research on related saccharin derivatives allows for informed hypotheses regarding its therapeutic potential. The saccharin scaffold is a known inhibitor of several classes of enzymes and displays a range of bioactivities.
Anticancer Potential
Saccharin and its derivatives have been reported to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[3] These enzymes are involved in pH regulation in the tumor microenvironment, and their inhibition can disrupt cancer cell proliferation. The sulfonamide group of the saccharin core is crucial for binding to the zinc ion in the active site of CAs. It is plausible that the title compound retains this inhibitory activity.
Antimicrobial Activity
The benzisothiazole core is found in compounds with demonstrated antibacterial and antifungal properties.[6] The mechanism often involves the disruption of cellular processes or membrane integrity. The introduction of the basic ethylenediamine side chain could enhance antimicrobial activity by facilitating interaction with negatively charged bacterial cell walls.
Enzyme Inhibition
Beyond carbonic anhydrases, saccharin derivatives have been identified as inhibitors of other enzymes, including human leukocyte elastase and cyclooxygenase-2 (COX-2), suggesting potential anti-inflammatory applications.[2] A series of 3-amino-substituted benzo[d]isothiazole 1,1-dioxide analogues were synthesized and found to be dual inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), key enzymes in the inflammatory pathway.[7]
Caption: Potential mechanisms of action based on the saccharin scaffold.
Future Directions and Conclusion
N-(1,1-dioxido-1,2-benzothiazol-3-yl)ethane-1,2-diamine is a structurally intriguing molecule that merges the privileged saccharin scaffold with a versatile diamine linker. While its synthesis is achievable through established chemical transformations, a significant opportunity exists for its detailed biological characterization.
Key areas for future research include:
-
Definitive Synthesis and Characterization: Publication of a detailed, validated synthetic protocol and full spectral characterization (NMR, MS, IR, elemental analysis).
-
Biological Screening: Systematic evaluation of its activity against a panel of cancer cell lines, bacterial and fungal strains, and key inflammatory enzymes (e.g., CAs, COX, LOX).
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogs by modifying the diamine linker or substituting the benzene ring to probe the structural requirements for any observed biological activity.
-
Computational Studies: Molecular docking and dynamics simulations to predict and rationalize binding modes with potential biological targets.
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